(3-Iodophenyl)(quinolin-3-yl)methanone
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Overview
Description
(3-Iodophenyl)(quinolin-3-yl)methanone is an organic compound with the molecular formula C16H10INO and a molecular weight of 359.16 g/mol . This compound features a quinoline ring system fused with a phenyl ring substituted with an iodine atom at the 3-position. It is a member of the quinoline family, which is known for its diverse biological and chemical properties.
Mechanism of Action
Target of Action
The primary targets of 3-(3-Iodobenzoyl)quinoline are bacterial gyrase and topoisomerase IV enzymes . These enzymes are crucial for bacterial DNA synthesis . Quinoline motifs have been found to have a broad spectrum of bioactivity, making them a core template in drug design .
Mode of Action
3-(3-Iodobenzoyl)quinoline interacts with its targets by forming a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes . This interaction blocks bacterial DNA supercoiling , inhibiting DNA synthesis and thus the growth of the bacteria.
Biochemical Pathways
The affected biochemical pathway is the DNA replication pathway in bacteria. By inhibiting gyrase and topoisomerase IV enzymes, 3-(3-Iodobenzoyl)quinoline disrupts the process of DNA replication . This disruption can lead to cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Pharmacokinetics
Quinolines and fluoroquinolones, in general, are known for their broad-spectrum activity and excellent tissue penetration . These properties suggest that 3-(3-Iodobenzoyl)quinoline may also have good bioavailability.
Result of Action
The result of 3-(3-Iodobenzoyl)quinoline’s action is the inhibition of bacterial growth due to the disruption of DNA synthesis . This can lead to the death of the bacteria, making 3-(3-Iodobenzoyl)quinoline a potential antimicrobial agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodophenyl)(quinolin-3-yl)methanone can be achieved through various synthetic routes. One common method involves the transition metal-free synthesis of 3-acyl quinolines through aza-Michael addition and intramolecular annulation of enaminones with anthranils . Methanesulfonic acid and sodium iodide play crucial roles in this reaction, facilitating the ring-opening and reconstruction process. This method is known for its high yields, broad substrate scope, and excellent efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, ensuring high purity and yield, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
(3-Iodophenyl)(quinolin-3-yl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce quinoline N-oxides or reduced quinoline compounds.
Scientific Research Applications
(3-Iodophenyl)(quinolin-3-yl)methanone has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s quinoline structure is known for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is used in the development of pharmaceutical agents targeting various diseases, such as malaria and cancer.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromophenyl)(quinolin-3-yl)methanone
- (3-Chlorophenyl)(quinolin-3-yl)methanone
- (3-Fluorophenyl)(quinolin-3-yl)methanone
Uniqueness
(3-Iodophenyl)(quinolin-3-yl)methanone is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s binding affinity and selectivity towards biological targets.
Properties
IUPAC Name |
(3-iodophenyl)-quinolin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10INO/c17-14-6-3-5-12(9-14)16(19)13-8-11-4-1-2-7-15(11)18-10-13/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIBNRXXKUNKGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC(=CC=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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